

# Introduction: The Strategic Value of the 7-Azaindole Scaffold

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## Compound of Interest

Compound Name: *3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine*

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In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged structure."<sup>[1]</sup> Its unique arrangement, fusing a pyridine and a pyrrole ring, offers a bioisosteric alternative to the indole nucleus, presenting chemists with a powerful tool to modulate key drug properties. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, significantly altering the molecule's electronic distribution and interaction profile with biological targets. This can lead to enhanced binding affinity, improved metabolic stability, and fine-tuned solubility and lipophilicity compared to traditional indole-based compounds.<sup>[1]</sup>

The 7-azaindole core is a cornerstone in the development of kinase inhibitors, a class of drugs pivotal in oncology.<sup>[1]</sup> The compound in focus, **3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** (CAS 1288998-66-2), represents a key functionalized intermediate within this class. The presence of a nitro group at the 5-position and a methyl group at the 3-position makes it a versatile building block. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the methyl group influences the steric and electronic properties of the pyrrole ring. This guide provides a comprehensive overview of its known properties, potential synthetic strategies, and commercial availability for researchers engaged in drug discovery and development.

## Physicochemical and Structural Properties

**3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** is a heterocyclic organic compound.<sup>[2]</sup> Its core structure consists of a fused pyridine and pyrrole ring system, classifying it as a 7-azaindole. The key functional groups, a methyl group at the 3-position and a nitro group at the 5-position, significantly influence its chemical reactivity and potential as a synthetic intermediate.<sup>[2]</sup>

Below is a summary of its key identifiers and physicochemical properties compiled from various chemical databases and suppliers. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported in publicly available literature and may require experimental determination.

Table 1: Core Properties of CAS 1288998-66-2

Property	Value	Source(s)
CAS Number	1288998-66-2	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Chemical Name	3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine	<sup>[3]</sup> <sup>[5]</sup>
Synonym(s)	3-Methyl-5-nitro-7-azaindole	<sup>[4]</sup> <sup>[6]</sup> <sup>[7]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Weight	177.16 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Purity	Typically >95% (Commercially available)	<sup>[3]</sup> <sup>[6]</sup>
SMILES	O=--INVALID-LINK--[O-]	<sup>[3]</sup>
Storage Conditions	Sealed in dry, 2-8°C	<sup>[3]</sup>

```
digraph "Chemical_Structure_1288998-66-2" {
graph [fontname="Arial", fontsize=12, size="7.6,7.6!"];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];
```

```
// Atom nodes
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
C3_Me [label="CH3"];
C3a [label="C"];
N7 [label="N"];
C7a [label="C"];
C6 [label="C"];
C5 [label="C"];
C5_N [label="N"];
C5_O1 [label="O"];
C5_O2 [label="O-"];
C4 [label="C"];
H1[label="H"];
H_C2 [label="H"];
H_C6 [label="H"];
H_C4 [label="H"];

// Invisible nodes for positioning
p1 [pos="2,2!", shape=point];
p2 [pos="1,1.5!", shape=point];
p3 [pos="1,0.5!", shape=point];
p3_me [pos="0.2,0!", shape=point];
p3a [pos="2,0!", shape=point];
p7 [pos="3,1.5!", shape=point];
p7a [pos="3,0.5!", shape=point];
p6 [pos="4,0!", shape=point];
p5 [pos="5,0.5!", shape=point];
p5_n [pos="6,0!", shape=point];
p5_o1 [pos="6.5,0.5!", shape=point];
p5_o2 [pos="6.5,-0.5!", shape=point];
```

```
p4 [pos="4,1.5!", shape=point];  
p_h1 [pos="2,2.5!", shape=point];  
p_hc2 [pos="0.2,2!", shape=point];  
p_hc6 [pos="4,-0.5!", shape=point];  
p_hc4 [pos="4,2!", shape=point];
```

```
// Set node positions  
N1 -> p1 [style=invis];  
C2 -> p2 [style=invis];  
C3 -> p3 [style=invis];  
C3_Me -> p3_me [style=invis];  
C3a -> p3a [style=invis];  
N7 -> p7 [style=invis];  
C7a -> p7a [style=invis];  
C6 -> p6 [style=invis];  
C5 -> p5 [style=invis];  
C5_N -> p5_n [style=invis];  
C5_01 -> p5_o1 [style=invis];  
C5_02 -> p5_o2 [style=invis];  
C4 -> p4 [style=invis];  
H1 -> p_h1 [style=invis];  
H_C2 -> p_hc2 [style=invis];  
H_C6 -> p_hc6 [style=invis];  
H_C4 -> p_hc4 [style=invis];
```

```
// Bonds  
N1 -- C2 [dir=none];  
C2 -- C3 [dir=none];  
C3 -- C3a [dir=none];  
C3a -- N1 [dir=none];  
C3a -- C7a [style=bold, dir=none];  
C7a -- N7 [dir=none];  
N7 -- C4 [style=bold, dir=none];
```

```
C4 -- C5 [dir=none];
C5 -- C6 [style=bold, dir=none];
C6 -- C7a [dir=none];
C3 -- C3_Me [dir=none];
C5 -- C5_N [dir=none];
C5_N -- C5_01 [style=bold, label="+", fontcolor="#202124"];
C5_N -- C5_02 [dir=none];

// Add hydrogens
N1 -- H1[dir=none];
C2 -- H_C2 [dir=none];
C6 -- H_C6 [dir=none];
C4 -- H_C4 [dir=none];
}
```

Caption: 2D Structure of **3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine**.

## Synthesis and Reactivity Insights

While specific literature detailing the synthesis of CAS 1288998-66-2 is not readily available, its preparation can be logically inferred from established methods for analogous 7-azaindole compounds. The synthesis of the closely related 5-nitro-7-azaindole has been reported, providing a strong basis for a proposed synthetic route.<sup>[8]</sup>

A plausible and widely used strategy for constructing the 7-azaindole core begins with a substituted 2-amino-3-methylpyridine derivative. The key transformation involves the formation of the fused pyrrole ring. A general, high-level workflow is outlined below.



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Caption: Plausible high-level synthetic workflow for the target compound.

### Discussion of the Synthetic Strategy:

- **Starting Material Selection:** The synthesis would logically commence with 2-amino-3-methyl-5-nitropyridine. This precursor contains the requisite pyridine ring with the correct substitution pattern (methyl at position 3, nitro at position 5).
- **Formation of an Enamine Intermediate:** A common method to build the pyrrole ring is the Leimgruber-Batcho indole synthesis or a similar strategy. The 2-amino group of the pyridine precursor would be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine-like intermediate, which sets the stage for cyclization.<sup>[9][10]</sup>
- **Cyclization:** The crucial ring-closing step is typically achieved by treating the intermediate with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide.<sup>[8][10]</sup> The base facilitates an intramolecular condensation to form the five-membered pyrrole ring, yielding the final 7-azaindole product.

**Reactivity Profile:** The chemical behavior of **3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** is dictated by its functional groups:

- **The Nitro Group:** This powerful electron-withdrawing group is the most reactive site for synthetic elaboration. It can be readily reduced to an amino group using standard conditions (e.g.,  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ , or iron in acetic acid). The resulting 5-amino-3-methyl-7-azaindole is a valuable intermediate for introducing a wide variety of substituents via diazotization or amide coupling reactions.
- **The Pyrrole NH:** The nitrogen of the pyrrole ring is a hydrogen bond donor and can be deprotonated with a base. It is also a site for N-alkylation or N-arylation, although this can sometimes lead to a loss of biological activity against certain targets.<sup>[7]</sup>
- **The Pyrrolopyridine Core:** The bicyclic system is amenable to electrophilic substitution reactions, such as halogenation (e.g., with NBS or NIS), typically at positions C3 (if unsubstituted) or other available carbons on the ring.<sup>[7]</sup>

## Potential Applications in Research and Drug Development

While specific biological data for CAS 1288998-66-2 is not published, its structural features strongly suggest its utility as an intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.

- **Scaffold for Kinase Inhibitors:** The 7-azaindole scaffold is a well-established "hinge-binder" motif in kinase inhibitors. The pyridine nitrogen (N7) and the pyrrole NH group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.<sup>[1]</sup> The 5-position, where the nitro group resides, is a key vector for modification to achieve potency and selectivity. Derivatives of the 3,5-disubstituted-7-azaindole scaffold have been investigated for activity against various diseases, including Human African Trypanosomiasis.<sup>[7]</sup>
- **Intermediate for Anticancer Agents:** The parent compound, 5-nitro-7-azaindole, is a key intermediate for compounds with anticancer activity.<sup>[8]</sup> By extension, **3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** serves as a logically designed starting point for creating analogs with potentially improved properties. The methyl group at the C3 position can provide beneficial steric interactions within a target's binding site or block metabolic attack.

## Safety, Handling, and Storage

As a laboratory chemical, **3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** should be handled with appropriate care in a controlled environment, such as a chemical fume hood.

GHS Hazard Information:

- Pictogram: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.<sup>[3]</sup>
  - H315: Causes skin irritation.<sup>[3]</sup>
  - H319: Causes serious eye irritation.<sup>[3]</sup>
  - H335: May cause respiratory irritation.<sup>[3]</sup>

Recommended Handling Protocol:

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- First Aid Measures:
  - Inhalation: Move the person to fresh air.
  - Skin Contact: Wash off with soap and plenty of water.
  - Eye Contact: Flush eyes with water as a precaution.
  - Ingestion: Rinse mouth with water. Do not induce vomiting.
- Storage: Store the compound in a tightly sealed container in a dry, cool place as recommended (2-8°C).<sup>[3]</sup>

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

## Commercial Suppliers

**3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** is available from several chemical suppliers specializing in research chemicals and building blocks. Purity levels are typically 95% or higher.

Table 2: Selected Commercial Suppliers



Supplier	Website	Notes
Accela ChemBio Inc.	accelachem.com	For R&D use only.[5]
AK Scientific, Inc.	aksci.com	San Francisco, California based.[10]
Arctom Scientific	arctomsci.com	Offers flexible and reagent sizes.[3]
BLDpharm	bldpharm.com	-
ChemWhat	chemwhat.com	-
Key Organics	keyorganics.net	Purity >95%.[6]
Synthonix, Inc.	synthonix.com	Typically in-stock.[7]

This list is not exhaustive and is intended for informational purposes. Availability and pricing are subject to change. Researchers should request quotes and certificates of analysis from suppliers.

## Conclusion

**3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine** (CAS 1288998-66-2) is a strategically designed chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. While direct research applications of this specific molecule are not widely published, its 7-azaindole core and functionalization pattern place it firmly within a class of compounds of high interest to medicinal chemists. Its value lies in its role as a versatile building block, allowing for the systematic exploration of chemical space around a proven pharmacophore. Researchers utilizing this compound can leverage established synthetic methodologies and a clear understanding of its reactivity to construct novel molecular entities for a range of therapeutic targets.

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